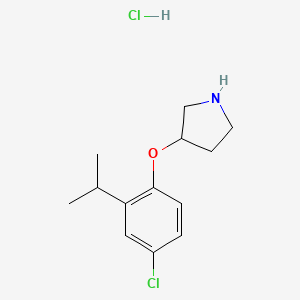

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride

CAS No.: 1220027-79-1

Cat. No.: VC2835435

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220027-79-1 |

|---|---|

| Molecular Formula | C13H19Cl2NO |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 3-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H |

| Standard InChI Key | HFCLYJPCEHVAQF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride is identified by the CAS number 1220027-79-1 and possesses the molecular formula C13H19Cl2NO with a molecular weight of 276.2 g/mol. This compound features a pyrrolidine ring connected to a phenoxy group that contains both chloro and isopropyl substituents in specific positions. The IUPAC name for this compound is 3-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride, reflecting its structural composition.

Molecular Identifiers and Properties

The compound is characterized by several standard identifiers that facilitate its recognition in chemical databases and literature. The table below summarizes the key identifiers and properties of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 1220027-79-1 |

| Alternative CAS | 1220018-60-9 |

| Molecular Formula | C13H19Cl2NO |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 3-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H |

| Standard InChIKey | HFCLYJPCEHVAQF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl |

| MDL Number | MFCD13560852 |

The compound is also known by several alternative names, including 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride (1:1) and Pyrrolidine, 3-[2-chloro-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) . These identifiers are essential for accurately tracking and referencing the compound in scientific literature and databases.

Structural Features

The structure of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride is characterized by several key features:

-

A pyrrolidine ring that serves as the base structure

-

A phenoxy group connected to the pyrrolidine at the 3-position

-

A chloro substituent at the 4-position of the phenyl ring

-

An isopropyl group at the 2-position of the phenyl ring

-

A hydrochloride salt formation

These structural elements contribute to the compound's chemical properties, reactivity, and biological activities. The presence of the isopropyl group influences the steric and electronic properties of the molecule, potentially affecting its interaction with biological targets.

Synthesis and Preparation Methods

The synthesis of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride typically involves a multi-step process that begins with commercially available precursors. The critical factors that influence the synthesis include temperature control, reaction time, and purification methods such as recrystallization to optimize yield and purity.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride is essential for its handling, storage, and application in various research contexts.

Physical State and Stability

The compound is typically available as a solid salt form. The hydrochloride salt formation generally enhances stability and solubility in aqueous media compared to the free base form. This makes it more suitable for various research applications where controlled dissolution and stability are important factors.

Chemical Reactivity

As a pyrrolidine derivative, this compound contains several reactive sites that can undergo various chemical transformations:

-

The pyrrolidine nitrogen can participate in reactions typical of secondary amines

-

The chloro substituent on the phenyl ring can undergo nucleophilic aromatic substitution under appropriate conditions

-

The ether linkage provides stability but may be cleaved under harsh conditions

These reactivity patterns contribute to the compound's potential utility as a building block in synthetic organic chemistry and medicinal chemistry applications.

Research Applications

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride has several potential applications in research settings:

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

-

A lead compound for drug discovery programs

-

A structural template for developing analogues with enhanced biological activities

-

A tool for studying structure-activity relationships in specific biological systems

The pyrrolidine scaffold is prevalent in many biologically active compounds, making derivatives like 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride valuable in medicinal chemistry research.

Chemical Biology

In chemical biology, the compound may be utilized to:

-

Probe specific biological pathways

-

Investigate receptor-ligand interactions

-

Develop chemical tools for biological studies

The unique structural features of this compound make it potentially useful for studying specific biological processes and developing new research tools.

Future Research Directions

Given the limited published information on 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride, several research directions could be pursued to better understand its properties and potential applications:

-

Detailed structure-activity relationship studies to identify key structural features responsible for biological activity

-

Investigation of specific receptor or enzyme interactions to elucidate mechanism of action

-

Development of synthetic methodologies for preparing analogues with modified properties

-

Evaluation of potential therapeutic applications based on identified biological activities

Such research would contribute to a more comprehensive understanding of this compound and potentially lead to valuable applications in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume